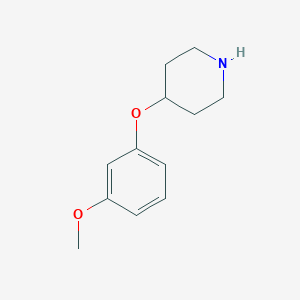

4-(3-Methoxyphenoxy)piperidine

説明

4-(3-Methoxyphenoxy)piperidine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a piperidine derivative, characterized by the presence of a methoxyphenoxy group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)piperidine typically involves the reaction of 3-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products.

化学反応の分析

Types of Reactions: 4-(3-Methoxyphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of 4-(3-hydroxyphenoxy)piperidine.

Reduction: Formation of 4-(3-methoxyphenyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Development

4-(3-Methoxyphenoxy)piperidine is a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be integrated into drug formulations targeting neurological disorders. Research has indicated that compounds derived from this piperidine can exhibit therapeutic effects, particularly in the treatment of conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .

Neuropharmacology

In neuropharmacological studies, this compound is utilized to investigate its effects on neurotransmitter systems. It aids researchers in understanding the mechanisms of action for potential treatments of neurological diseases. The compound's ability to modulate receptor activity makes it a valuable tool in exploring new therapeutic pathways for conditions like schizophrenia and opioid addiction .

Analytical Chemistry

The compound serves as a standard in analytical methods within chemistry labs. Its use ensures accuracy in the quantification of related substances in complex mixtures. This application is particularly important in quality control processes during drug development and manufacturing, where precise measurements are critical for ensuring product safety and efficacy .

Biochemical Research

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. By investigating how this compound interacts with various enzymes, researchers can gain insights into potential therapeutic targets and metabolic processes that could be exploited for drug development .

Formulation Science

The compound is also significant in formulation science, where it is used to develop new drug delivery systems. Its properties enhance the bioavailability and efficacy of active pharmaceutical ingredients (APIs), making it an essential component in creating more effective medications .

Case Study 1: Neuropharmacological Effects

A study published in 2021 explored the neuropharmacological effects of derivatives of this compound on opioid receptors. The results indicated that certain derivatives exhibited antagonist properties, which could lead to new treatments for opioid addiction and related disorders .

Case Study 2: Synthesis and Application

Research conducted by Beller et al. highlighted the synthesis of piperidine derivatives, including this compound, showcasing its utility as a building block for biologically active compounds. This study emphasized the importance of such derivatives in developing new antipsychotic medications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Neuropharmacology | Investigates effects on neurotransmitter systems for potential treatment options |

| Analytical Chemistry | Used as a standard for accurate quantification in complex mixtures |

| Biochemical Research | Studies enzyme interactions to identify therapeutic targets |

| Formulation Science | Enhances bioavailability and efficacy of active pharmaceutical ingredients |

作用機序

The mechanism of action of 4-(3-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

4-(4-Methoxyphenoxy)piperidine: Similar structure but with the methoxy group in the para position.

4-(2-Methoxyphenoxy)piperidine: Similar structure but with the methoxy group in the ortho position.

Comparison: 4-(3-Methoxyphenoxy)piperidine is unique due to the position of the methoxy group, which can influence its chemical reactivity and biological activity. The meta position of the methoxy group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.

生物活性

4-(3-Methoxyphenoxy)piperidine is a chemical compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its piperidine ring and a methoxy-substituted phenyl group, has been investigated for various biological activities, including its roles as an enzyme inhibitor and its potential therapeutic applications in treating neurological disorders and cancer.

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- CAS Number : 162402-37-1

The unique structure of this compound enhances its solubility and bioavailability, which may lead to distinct pharmacological profiles compared to other similar compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it acts as a monoamine reuptake inhibitor, influencing neurotransmitter levels in the brain, which is crucial for the treatment of neurological disorders. Additionally, it may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . For instance, piperine (a related compound) has been documented to decrease mitochondrial membrane integrity, promoting the release of cytochrome c and subsequent activation of caspases involved in apoptotic pathways .

- Inhibition of Tumor Migration : Research indicates that combinations of piperine with other treatments can inhibit glioma cell migration, showcasing potential applications in glioblastoma therapy .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The ability to modulate COX activity could position this compound as a candidate for developing novel anti-inflammatory drugs .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized various derivatives of piperidine compounds, including this compound, and characterized them using techniques like LC-MS and IR spectroscopy. The findings highlighted the compound's stability and potential biological activity .

- Comparative Studies : In comparative analyses with similar compounds (e.g., 4-(4-Methoxyphenoxy)piperidine), researchers noted that the meta-positioning of the methoxy group in this compound could significantly influence its biological activity due to different steric and electronic effects.

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | IC50/ED50 Values |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Not specified |

| Piperine | Induces apoptosis in breast cancer cells | IC50 = 10 μM |

| 4-(4-Methoxyphenoxy)piperidine | Similar structure; potential antidepressant properties | Not specified |

| N-(3-Methoxyphenyl)propanamide | Anti-inflammatory research | Not specified |

特性

IUPAC Name |

4-(3-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZLFXWMVOBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390860 | |

| Record name | 4-(3-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-37-1 | |

| Record name | 4-(3-Methoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162402-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。